Torachrysone 8-O-Glucoside

概要

説明

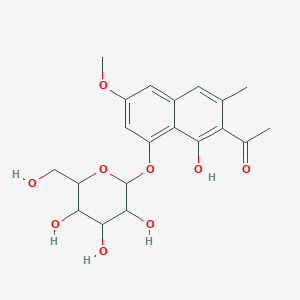

Torachrysone 8-O-Glucoside is a natural compound found in the rhizoma of Rheum officinale L . It shows alpha-glucosidase inhibitory activities and may be used for the management of type 2 diabetes .

Molecular Structure Analysis

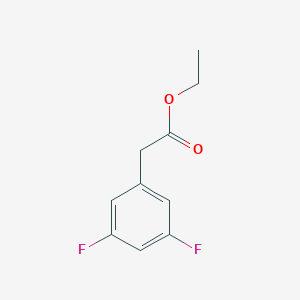

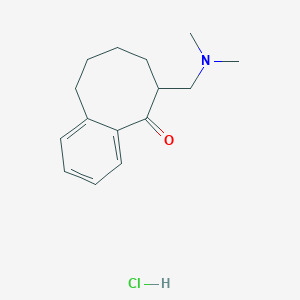

The molecular formula of Torachrysone 8-O-Glucoside is C20H24O9 . Its molecular weight is 408.399 . More detailed structural information can be found in chemical databases .Chemical Reactions Analysis

Torachrysone 8-O-Glucoside demonstrates potential anti-inflammatory properties. It functions as an effective inhibitor of AR, exhibiting potent effects in clearing reactive aldehydes and reducing inflammation .Physical And Chemical Properties Analysis

The density of Torachrysone 8-O-Glucoside is 1.5±0.1 g/cm3 . Its boiling point is 676.9±55.0 °C at 760 mmHg .科学的研究の応用

Anti-inflammatory Processes

Torachrysone 8-O-Glucoside has been shown to exhibit remarkable anti-inflammatory effects. It significantly inhibits the Tyr-phosphorylation level of focal adhesion kinase (FAK), which is a key regulator of morphological transformation, and downregulates FAK-mediated transcription of cytoskeleton genes .

Antimicrobial Effects

作用機序

Target of Action

Torachrysone 8-O-Glucoside (TG) primarily targets Aldose Reductase (AR) . AR is an important enzyme involved in the reduction of various aldehyde and carbonyl compounds, including the highly reactive and toxic 4-hydroxynonenal (4-HNE) . This enzyme has been linked to the progression of various pathologies such as atherosclerosis, hyperglycemia, inflammation, and tumors .

Mode of Action

TG functions as an effective inhibitor of AR . It exhibits potent effects in clearing reactive aldehydes and reducing inflammation . TG also significantly inhibits the Tyr-phosphorylation level of focal adhesion kinase (FAK), a key regulator of morphological transformation .

Biochemical Pathways

TG up-regulates the mRNA levels of several antioxidant factors downstream of NRF2, especially glutathione S-transferase (GST) . This leads to the detoxification of 4-HNE by facilitating the conjugation of 4-HNE to glutathione, forming glutathione-4-hydroxynonenal (GS-HNE) . TG also blocks the conversion of GS-HNE to glutathionyl-1,4-dihydroxynonene (GS-DHN), thereby preventing the formation of protein adducts .

Pharmacokinetics

The active ingredients of the Polygonum multiflorum Thunb. extract, which includes TG, are quickly absorbed after oral administration . High exposure levels of TG are observed, indicating good bioavailability . Most of the active ingredients are mainly excreted through feces and bile .

Result of Action

TG’s action results in the reduction of inflammation and the clearance of reactive aldehydes . It also prevents the formation of protein adducts and induces severe cellular damage . Moreover, TG greatly restrains LPS-induced morphological transformation of RAW 264.7 cells into M1 type and reduces their adhesion .

Action Environment

The action, efficacy, and stability of TG can be influenced by various environmental factors Further investigations are needed to fully explore this aspect.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-[1-hydroxy-6-methoxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalen-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O9/c1-8-4-10-5-11(27-3)6-12(15(10)17(24)14(8)9(2)22)28-20-19(26)18(25)16(23)13(7-21)29-20/h4-6,13,16,18-21,23-26H,7H2,1-3H3/t13-,16-,18+,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHKWPHRULCFTBB-CZNQJBLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=CC(=C2C(=C1C(=O)C)O)OC3C(C(C(C(O3)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=CC(=CC(=C2C(=C1C(=O)C)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401289219 | |

| Record name | Torachrysone-8-O-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401289219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64032-49-1 | |

| Record name | Torachrysone-8-O-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64032-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Torachrysone-8-O-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401289219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: From which herbal medicine was Torachrysone 8-O-Glucoside identified as a potential bioactive compound?

A1: Torachrysone 8-O-Glucoside was identified as a potential Parkin-binding agent from the roots and rhizomes of two herbal medicines: Polygoni Cuspidati Rhizoma et Radix and Sophorae Flavescentis Radix [].

Q2: What is the pharmacokinetic behavior of Torachrysone 8-O-Glucoside after oral administration?

A2: A study in rats showed that Torachrysone 8-O-Glucoside, after oral administration of a Radix Polygoni Multiflori extract, is absorbed relatively quickly and exhibits high exposure levels in the liver and kidney. It's primarily excreted through feces and bile [, ].

Q3: Were there any studies conducted to assess the activity of Torachrysone 8-O-Glucoside on Parkin?

A3: While identified as a potential Parkin-binding compound through a novel screening method combining centrifugal ultrafiltration and liquid chromatography/mass spectrometry, further in vitro studies are needed to confirm its direct interaction with Parkin and any subsequent downstream effects [].

A3: Researchers employed a combination of techniques. Initially, centrifugal ultrafiltration was used to separate Torachrysone 8-O-Glucoside from the complex herbal matrix. Identification was achieved using liquid chromatography coupled with mass spectrometry (LC/MS) []. In a separate study focusing on pharmacokinetics, a UPLC-MS/MS method was developed for the simultaneous determination of Torachrysone 8-O-Glucoside and other constituents in rat plasma following oral administration of a Radix Polygoni Multiflori extract [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[3.1.0]hexane-2-undecanoic acid, methyl ester](/img/structure/B155601.png)